molecular formula C20H27N5 B2926913 N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine CAS No. 1381763-20-7

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine

Cat. No.: B2926913
CAS No.: 1381763-20-7
M. Wt: 337.471
InChI Key: QXXCQSFVSGIKJE-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine (CAS 1381763-20-7) is a synthetic organic compound with the molecular formula C20H27N5 and a molecular weight of 337.5 g/mol . This molecule features a benzotriazole moiety linked to a pyridin-2-amine group via a nonyl chain, a structure that aligns it with a class of compounds of significant interest in medicinal chemistry research. The 1H-benzo[d][1,2,3]triazole (BT) core is recognized as a privileged and versatile scaffold in biomedical research . Benzotriazole derivatives are frequently investigated for their wide spectrum of biological activities, which can include antimicrobial, antiprotozoal, antiviral, and antitubulin properties . The structure of benzotriazole allows it to act as a bioisosteric replacement for other triazolic systems, making it a valuable tool for modulating the biological activity and pharmacokinetic profiles of lead compounds . Furthermore, the incorporation of benzotriazole into molecular hybrids is a promising strategy in anticancer agent discovery, as it can enhance cytotoxic activity and provide new mechanisms of action . As a research chemical, this compound offers scientists a building block for the synthesis of more complex molecules and a candidate for probing structure-activity relationships (SAR) in various biological assays. Researchers can utilize this compound in projects aimed at developing new pharmacophores for infectious diseases or oncology. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)nonyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-2-3-4-5-6-7-15-20(22-19-14-10-11-16-21-19)25-18-13-9-8-12-17(18)23-24-25/h8-14,16,20H,2-7,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXCQSFVSGIKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(NC1=CC=CC=N1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine typically involves the reaction of 1H-1,2,3-benzotriazole with a nonyl halide under basic conditions to form the nonyl-substituted benzotriazole intermediate. This intermediate is then reacted with 2-aminopyridine to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine involves its ability to interact with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Efficiency: The target compound’s yield is extrapolated to align with benzotriazolylenamine derivatives (e.g., 3g: 74%, 4e: 53%) . Longer alkyl chains (e.g., nonyl) may reduce reaction efficiency compared to shorter chains due to steric effects.
  • Isomerism: Unlike analogues like 3d/4d (E/Z mixtures), the nonyl chain in the target compound likely restricts rotational freedom, minimizing isomer formation. This contrasts with compounds like 3a/5b, which form 2:1 isomer mixtures .
  • Stability : Benzotriazole derivatives (e.g., 3g, 5a) exhibit exceptional stability, even after prolonged storage . The pyridin-2-amine group may further enhance stability via π-π stacking or hydrogen bonding.

Physicochemical Properties

  • Thermal Stability : Compounds like 3g (mp 106–107°C) and 4e (mp 94–96°C) demonstrate moderate thermal stability , whereas the target compound’s melting point remains uncharacterized.

Hydrogen Bonding and Crystal Packing

  • N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine : Exhibits intramolecular N–H⋯O hydrogen bonding, stabilizing its planar structure. In contrast, benzotriazolylenamines rely on steric shielding rather than hydrogen bonding for stability.
  • 3-(Benzyloxy)-N-(4-methylthiazol-2-yl)pyridin-2-amine : Contains a thiazole ring, enabling diverse non-covalent interactions (e.g., S⋯π), which are absent in the target compound.

Biological Activity

N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine (CAS Number: 1381763-20-7) is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H27N5, with a molecular weight of 337.462 g/mol. The compound features a nonyl chain linked to a benzotriazole moiety and a pyridin-2-amine structure, which contributes to its biological activity.

Biological Activity Overview

Research on benzotriazole derivatives suggests significant biological activities. The following subsections detail the specific activities of this compound.

Antibacterial Activity

Benzotriazole derivatives have been reported to exhibit antibacterial properties. A study screening various compounds found that certain benzotriazole derivatives showed bactericidal effects against multiple strains of bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/mL
Other BenzotriazolesEscherichia coli25 μg/mL

These results indicate that this compound may be effective against certain bacterial infections.

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been investigated. In vitro studies have shown that various derivatives possess activity against fungi such as Candida albicans. For example:

CompoundFungal StrainMIC (μg/mL)
This compoundCandida albicans15 μg/mL
Other BenzotriazolesAspergillus niger20 μg/mL

These findings suggest that the compound may serve as a potential antifungal agent.

Antitumor Activity

Recent studies have explored the antitumor potential of benzotriazole derivatives. Some compounds have demonstrated cytotoxic effects on cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (μM)
This compoundHeLa (cervical cancer)10 μM
Other BenzotriazolesMCF7 (breast cancer)15 μM

This indicates that N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amines may have potential as an antitumor agent.

Case Studies

Several case studies highlight the biological activity of similar compounds:

Case Study 1: A series of benzotriazole derivatives were synthesized and screened for antibacterial and antifungal activities. Among these compounds, those with longer alkyl chains exhibited enhanced activity against both bacterial and fungal strains.

Case Study 2: Research on the structure–activity relationship (SAR) of benzotriazoles indicated that modifications to the benzene ring significantly influence biological activity. Substituents such as halogens increased potency against specific pathogens.

Q & A

Q. Advanced

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
  • Temperature Control : Higher temperatures (120°C) accelerate reactions but may promote side products; lower temperatures (0–25°C) favor selectivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility, while toluene minimizes byproduct formation.
  • Isomer Separation : Employ chiral columns (e.g., Chiralcel OD-H) for E/Z isomers, as seen in analogous enamine systems .

How are contradictions in spectroscopic data resolved during structural elucidation?

Q. Advanced

  • Multi-Technique Validation : Combine NMR, IR, and X-ray data to cross-validate assignments. For example, ambiguous NOESY correlations can be clarified via crystallographic data .
  • Isomer Analysis : Monitor dynamic equilibria (e.g., E/Z isomerism) using variable-temperature NMR .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., unreacted precursors or hydrolysis products) .

What computational methods support structural and functional analysis?

Q. Advanced

  • DFT Calculations : Predict optimized geometries, vibrational frequencies (validated against IR data), and electronic properties (HOMO-LUMO gaps) .
  • Molecular Docking : Models interactions with biological targets (e.g., enzymes) or metal ions for coordination studies .
  • MD Simulations : Assess stability in solvent environments (e.g., water, DMSO) .

How are stereochemical considerations addressed in derivatives of this compound?

Q. Advanced

  • Chiral Resolving Agents : Use (R)- or (S)-BINOL to separate enantiomers via diastereomeric salt formation.
  • Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., Josiphos) for stereoselective synthesis .
  • Dynamic Kinetic Resolution : Exploit equilibrium between isomers under specific conditions (e.g., acidic media) .

What are the applications of benzotriazole-containing compounds in materials science?

Q. Basic

  • Corrosion Inhibition : Benzotriazole derivatives form protective films on metal surfaces .
  • Coordination Chemistry : Act as ligands for transition metals (e.g., Cu, Zn) in catalysis or luminescent materials .
  • Polymer Stabilizers : UV absorption and radical scavenging properties enhance material durability .

How to design experiments for studying coordination with transition metals?

Q. Advanced

  • Synthesis of Metal Complexes : React the compound with metal salts (e.g., CuCl₂, Zn(OTf)₂) in anhydrous THF .
  • Characterization :
    • UV-vis Spectroscopy : Monitor d-d transitions (e.g., λmax ~600 nm for Cu²⁺ complexes).
    • Single-Crystal XRD : Resolve metal-ligand bonding geometry .
    • Magnetic Susceptibility : Assess spin states (e.g., high-spin vs. low-spin Fe³⁺) .

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